BenchChemオンラインストアへようこそ!

N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide

Anticancer drug discovery Structure-activity relationship Medicinal chemistry

This compound is the only commercially accessible member of the amide-linked N-(5-aryl-1,3,4-oxadiazol-2-yl)benzamide series bearing the critical 2,4-dimethylphenyl substituent. Unlike the well-characterized amine-linked analogs (e.g., compound 4s), this compound incorporates an amide linker and a 4-methoxybenzamide moiety, creating a distinct pharmacophoric profile that cannot be replicated by any single commercially available analog. The 2,4-dimethylphenyl group enhances steric bulk and lipophilicity at the oxadiazole 5-position, making it a logical comparator for NOD2 target engagement studies (structurally related analog IC₅₀ = 19.6 μM). With zero Lipinski violations and predicted logP ~3.0–3.4, it is suitable for in vitro ADME profiling. Procure alongside the unsubstituted benzamide and 4-nitrobenzamide analogs to enable systematic SAR at the benzamide position.

Molecular Formula C18H17N3O3
Molecular Weight 323.352
CAS No. 891143-90-1
Cat. No. B2449443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide
CAS891143-90-1
Molecular FormulaC18H17N3O3
Molecular Weight323.352
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)OC)C
InChIInChI=1S/C18H17N3O3/c1-11-4-9-15(12(2)10-11)17-20-21-18(24-17)19-16(22)13-5-7-14(23-3)8-6-13/h4-10H,1-3H3,(H,19,21,22)
InChIKeyNZOUXZYPTLWSRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 40 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[5-(2,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide (CAS 891143-90-1): Chemical Identity and Procurement Baseline


N-[5-(2,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide (CAS 891143-90-1, molecular formula C₁₈H₁₇N₃O₃, molecular weight 323.35 g/mol) is a synthetic 1,3,4-oxadiazole derivative featuring a 2,4-dimethylphenyl group at the oxadiazole 5-position and a 4-methoxybenzamide moiety linked via an amide bond at the 2-position [1]. The compound is catalogued in the PubChem Substance database (SID 7533206) as a legacy ChemDB deposit [2]. Structurally, it belongs to the N-(5-aryl-1,3,4-oxadiazol-2-yl)benzamide subclass, which has been explored as a privileged scaffold in medicinal chemistry for anticancer, antimicrobial, and enzyme inhibition applications [3].

Why N-[5-(2,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide Cannot Be Substituted with Generic 1,3,4-Oxadiazole Analogs


Subtle structural variations in 1,3,4-oxadiazole derivatives—including aryl substitution pattern, linker chemistry (amine vs. amide), and benzamide ring electronics—produce non-linear and unpredictable changes in biological activity, target selectivity, and physicochemical properties [1]. For example, in a closely related N-aryl-5-substituted-1,3,4-oxadiazol-2-amine series, the 2,4-dimethylphenyl substituent combined with a 4-methoxyphenyl group at the 5-position yielded the highest mean anticancer activity (GP = 62.61), whereas replacing the 4-methoxy with a 4-hydroxy group shifted sensitivity to a different cell line panel [1]. The target compound's unique combination of a 2,4-dimethylphenyl ring at the oxadiazole 5-position, an amide (rather than amine) linker, and a 4-methoxybenzamide moiety creates a distinct pharmacophoric profile that cannot be replicated by any single commercially available analog [2]. Generic substitution without head-to-head comparative data risks loss of the specific activity profile for which this scaffold was selected.

Quantitative Differentiation Evidence: N-[5-(2,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide vs. Closest Analogs


Amide Linker vs. Amine Linker: Structural Differentiation from N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine (4s)

The target compound employs an amide (C(=O)-NH) linker connecting the oxadiazole 2-position to the 4-methoxybenzamide moiety, whereas the closest publicly characterized analog, compound 4s from Ahsan et al. (2014), uses an amine (NH) linker connecting the oxadiazole 2-position to the 2,4-dimethylphenyl group with a 4-methoxyphenyl substituent at the 5-position [1]. In the NCI 60-cell line screen, compound 4s achieved a mean growth percent (GP) of 62.61, with highest sensitivity against MDA-MB-435 melanoma (GP = 15.43), K-562 leukemia (GP = 18.22), T-47D breast cancer (GP = 34.27), and HCT-15 colon cancer (GP = 39.77) at a single 10 µM dose [1]. The target compound's amide linker is expected to alter hydrogen bonding capacity (amide NH donor + C=O acceptor vs. amine NH donor only), rotational freedom, and metabolic stability [2], producing a distinct selectivity and potency profile.

Anticancer drug discovery Structure-activity relationship Medicinal chemistry

4-Methoxybenzamide vs. Unsubstituted Benzamide: Differentiation from N-(5-(2,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzamide

The target compound's 4-methoxy substituent on the benzamide ring introduces an electron-donating group (Hammett σₚ = -0.27 for OCH₃) that increases electron density on the benzamide carbonyl and modulates π-stacking interactions with biological targets [1]. The unsubstituted benzamide analog, N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzamide, lacks this electronic modulation. In related 1,3,4-oxadiazole SAR series, the introduction of a para-methoxy group on the benzamide ring has been associated with enhanced antiproliferative activity; for example, in a series of 1,3,4-oxadiazole derivatives evaluated against MCF-7 breast cancer cells, methoxy-substituted benzamide derivatives showed IC₅₀ values ranging from 11 to 35 μM compared to >50 μM for unsubstituted analogs [2]. While direct head-to-head data for these two specific compounds are not yet published, the electronic and steric contribution of the 4-methoxy group is a well-established modulator of bioactivity in this scaffold class [2].

Anticancer screening SAR studies Chemical biology

NOD2 Enzyme Inhibition: Comparative Binding Affinity of 4-Methoxyphenyl Analog in BindingDB

A structurally related analog, 4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide, shares the N-(5-aryl-1,3,4-oxadiazol-2-yl)benzamide core scaffold with the target compound but carries a 4-methoxyphenyl group at the oxadiazole 5-position instead of 2,4-dimethylphenyl [1]. This analog exhibits an IC₅₀ of 19,600 nM (19.6 μM) against human Nucleotide-binding oligomerization domain-containing protein 2 (NOD2) in an enzyme inhibition assay [1]. The target compound's 2,4-dimethylphenyl substitution at the oxadiazole 5-position introduces two ortho/para-directing methyl groups that increase steric bulk and lipophilicity compared to the 4-methoxyphenyl group, potentially altering NOD2 binding site occupancy and selectivity [2]. The presence of the 4-methoxybenzamide moiety in both compounds provides a shared pharmacophoric element, but the divergent 5-aryl substituents create distinct interaction profiles.

Enzyme inhibition NOD2 target Immunomodulation

Predicted Physicochemical Profile: Oral Bioavailability and Drug-Likeness Assessment

The target compound (MW = 323.35 g/mol, HBD = 1, HBA = 5, rotatable bonds = 4, TPSA ≈ 77 Ų, predicted logP ~3.0–3.4) complies with Lipinski's Rule of Five and Veber's oral bioavailability rules [1]. Compared to the amine-linked analog N-(2,4-dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine (MW ~295 g/mol, HBD = 1, HBA = 4, TPSA ~60 Ų), the target compound has higher polar surface area (ΔTPSA ≈ +17 Ų) and an additional hydrogen bond acceptor (amide carbonyl), which may reduce passive membrane permeability but increase aqueous solubility [2]. In the PrenDB database, a structurally related compound with the same core scaffold recorded a measured logP of 3.40 [3], consistent with predictions for the target compound. These properties position the compound favorably for oral bioavailability profiling in lead optimization programs.

ADME prediction Drug-likeness Physicochemical profiling

Recommended Research and Procurement Application Scenarios for N-[5-(2,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide


Anticancer Lead Optimization: Amide-Linked Oxadiazole SAR Exploration

This compound is best deployed as a key member of a focused library exploring the amide-linked N-(5-aryl-1,3,4-oxadiazol-2-yl)benzamide chemotype for anticancer activity. Its structural differentiation from the well-characterized amine-linked series (e.g., compound 4s with mean GP = 62.61 in NCI 60-cell screening [1]) makes it valuable for probing the impact of linker chemistry (amide vs. amine) on cytotoxicity profile, cell line selectivity, and mechanism of action. Users should procure alongside the unsubstituted benzamide analog and the 4-nitrobenzamide analog to enable systematic SAR at the benzamide position. Priority screening in melanoma (MDA-MB-435), leukemia (K-562), breast (T-47D), and colon (HCT-15) cell lines is recommended based on class-level sensitivity patterns [1].

NOD2 Pathway Probe Development: Comparative 5-Aryl Substitution Analysis

Given that a structurally related analog (4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide) shows measurable NOD2 inhibition (IC₅₀ = 19.6 μM) [2], this compound—differing only in the 5-aryl substituent (2,4-dimethylphenyl vs. 4-methoxyphenyl)—is a logical comparator for NOD2 target engagement studies. The 2,4-dimethylphenyl group provides increased steric bulk and lipophilicity at the oxadiazole 5-position, which may enhance binding pocket occupancy. Procurement for head-to-head NOD2 enzyme inhibition assays against the 4-methoxyphenyl analog is the highest-value near-term experiment.

Physicochemical and ADME Profiling of Oxadiazole-Benzamide Hybrids

With favorable computed drug-likeness parameters (MW = 323.35, zero Lipinski violations, zero Veber violations, predicted logP ~3.0–3.4) [3], this compound is suitable for in vitro ADME profiling including aqueous solubility determination, Caco-2 permeability, microsomal stability, and plasma protein binding. Its predicted intermediate polarity (TPSA ≈ 77 Ų) relative to amine-linked analogs (TPSA ~60 Ų) may confer improved solubility while maintaining acceptable permeability. Procurement for parallel ADME comparison with the amine-linked analog (compound 4s) would quantify the pharmacokinetic impact of the amide linker.

Chemical Biology Tool Compound: Kinase and Epigenetic Target Screening

The 1,3,4-oxadiazole scaffold is a recognized pharmacophore for kinase inhibition and epigenetic target modulation [4]. The target compound's combination of a 2,4-dimethylphenyl group (hydrophobic, π-stacking capable) and a 4-methoxybenzamide moiety (hydrogen bonding via amide and methoxy groups) creates a complementary pharmacophoric profile suitable for broad-target screening panels. Procurement as part of a diversity-oriented synthesis library for screening against kinase panels (e.g., VEGFR-2, FAK) or bromodomain-containing proteins is supported by class-level precedent, though no target-specific screening data are yet available.

Quote Request

Request a Quote for N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.